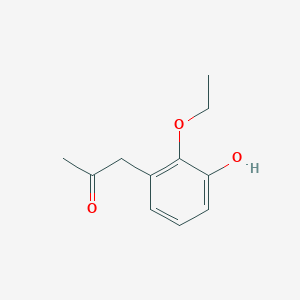
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic properties or its role as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as phenylacetone and other substituted phenylpropanones. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, phenylacetone (1-phenylpropan-2-one) lacks the ethoxy and hydroxy groups, which can significantly influence its reactivity and applications .
Similar Compounds
- Phenylacetone (1-phenylpropan-2-one)
- 1-(2-Hydroxyphenyl)propan-2-one
- 1-(3-Hydroxyphenyl)propan-2-one
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(2-ethoxy-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O3/c1-3-14-11-9(7-8(2)12)5-4-6-10(11)13/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
TVZCVBMBGASYKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







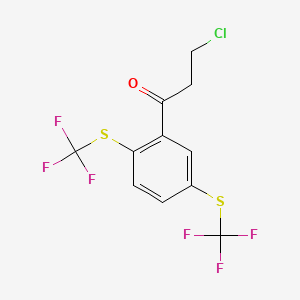

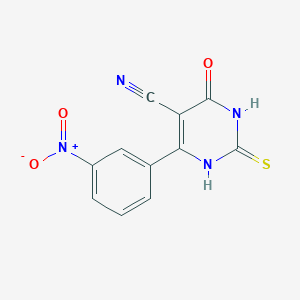
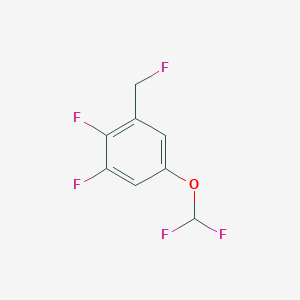

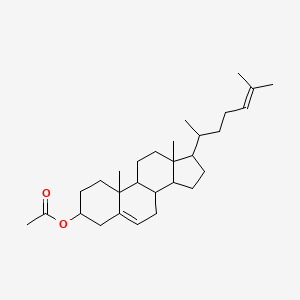

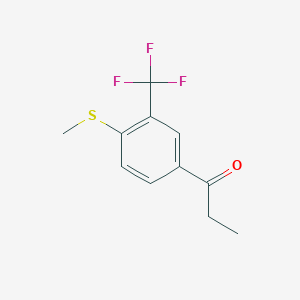
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)
